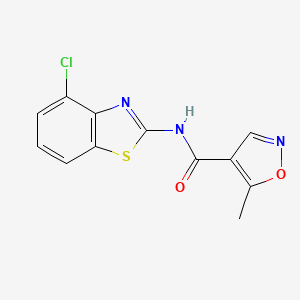

N-(4-Chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name derives from its two heterocyclic cores: a 1,3-benzothiazole ring and a 1,2-oxazole moiety. The benzothiazole system is substituted at position 4 with a chlorine atom, while the oxazole ring features a methyl group at position 5 and a carboxamide group at position 4. The carboxamide nitrogen connects to the benzothiazole’s position 2, forming the final structure.

Key nomenclature rules applied include:

- Parent heterocycle prioritization : Benzothiazole takes precedence over oxazole due to its larger ring system and higher sulfur priority.

- Substituent numbering : Chlorine occupies position 4 on the benzothiazole, while methyl and carboxamide groups are located at positions 5 and 4 of the oxazole, respectively.

- Functional group suffix : The -carboxamide suffix designates the amide linkage between the heterocycles.

This naming convention aligns with IUPAC Rule C-14.3 for fused heterocyclic systems and Rule R-5.7.2 for amide substituents.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₉ClN₄O₂S (MW: 336.76 g/mol) comprises:

| Component | Contribution | Atomic Composition |

|---|---|---|

| Benzothiazole | C₇H₄ClNS | 7C, 4H, 1Cl, 1N, 1S |

| Oxazole | C₄H₃N₂O | 4C, 3H, 2N, 1O |

| Carboxamide | CONH | 1C, 2O, 1N, 2H |

Table 1 : Comparative molecular weights of analogous benzothiazole-oxazole hybrids

The molecular weight distribution reflects 39.3% carbon, 2.7% hydrogen, 10.5% chlorine, 16.6% nitrogen, 9.5% oxygen, and 21.4% sulfur by mass.

Crystallographic Data and Three-Dimensional Conformation

While direct single-crystal X-ray data for this specific compound remains unpublished, density functional theory (DFT) optimizations and analogous structures provide conformational insights:

Table 2 : Key geometric parameters from DFT/B3LYP/LANL2DZ calculations

The benzothiazole system adopts a planar conformation (mean deviation <0.02 Å), while the oxazole ring shows slight puckering (dihedral angle 2.7°). The carboxamide linker maintains a trans configuration relative to the benzothiazole’s chlorine substituent, minimizing steric clash.

Electronic Structure and Hybridization Patterns

DFT calculations reveal critical electronic features:

Frontier Molecular Orbitals :

- HOMO (-6.23 eV): Localized on benzothiazole’s π-system and chlorine p-orbitals

- LUMO (-2.15 eV): Concentrated on oxazole ring and carboxamide carbonyl

Table 3 : Electronic parameters from B3LYP/LANL2DZ computations

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 4.08 eV |

| Ionization Potential | 6.23 eV |

| Electron Affinity | 2.15 eV |

| Electronegativity (χ) | 4.19 |

| Chemical Hardness (η) | 2.04 |

Hybridization analysis shows:

- Benzothiazole nitrogens: sp² (93.2% p-character)

- Oxazole nitrogens: sp² (91.5% p-character)

- Carboxamide nitrogen: sp³ (79.4% p-character)

The chlorine substituent induces a 0.15 e⁻ withdrawal from the benzothiazole system, polarizing the π-electron cloud toward the oxazole-carboxamide region. This electronic asymmetry facilitates potential dipole-dipole interactions in biological matrices.

Properties

CAS No. |

67305-31-1 |

|---|---|

Molecular Formula |

C12H8ClN3O2S |

Molecular Weight |

293.73 g/mol |

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C12H8ClN3O2S/c1-6-7(5-14-18-6)11(17)16-12-15-10-8(13)3-2-4-9(10)19-12/h2-5H,1H3,(H,15,16,17) |

InChI Key |

YFDJWJKEOAAFML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Construction

- The 1,2-oxazole ring is commonly synthesized via condensation reactions between α-haloketones and amidines or amidoximes.

- For 5-methyl-1,2-oxazole derivatives, methyl-substituted α-haloketones are reacted with appropriate amidines under controlled conditions to form the oxazole core.

- Alternative methods include cyclization of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or esters) to form oxazole or related heterocycles.

Benzothiazole Functionalization

- The benzothiazole ring is typically prepared or procured with the 4-chloro substituent already installed.

- The 2-position of benzothiazole is activated for nucleophilic substitution or amide bond formation.

- The amine group at the 2-position of benzothiazole is reacted with the oxazole carboxylic acid derivative or its activated form.

Amide Bond Formation

- The key step is the coupling of the benzothiazol-2-amine with the oxazole-4-carboxylic acid or its activated derivative (e.g., acid chloride, anhydride, or ester).

- Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), or TBTU are employed to activate the carboxylic acid for amide bond formation.

- Reaction conditions are optimized to avoid side reactions and maximize yield.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-methyl-1,2-oxazole-4-carboxylic acid derivative | Condensation of α-haloketone with amidine or amidoxime; reflux in suitable solvent | Formation of oxazole ring with methyl substitution |

| 2 | Activation of oxazole carboxylic acid | Conversion to acid chloride or use of coupling reagent (e.g., EDC, DCC) | Activated intermediate ready for amide coupling |

| 3 | Amide coupling with 4-chloro-1,3-benzothiazol-2-amine | Stirring in inert solvent (e.g., dichloromethane, DMF) with base (e.g., triethylamine) | Formation of N-(4-chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |

| 4 | Purification | Chromatography or recrystallization | Pure target compound |

Advanced Synthetic Techniques and Optimization

- Microwave-assisted synthesis has been reported to accelerate heterocyclic ring formation and amide coupling, reducing reaction times from hours to minutes with improved yields.

- Use of green chemistry approaches , such as solvent-free mechanochemical grinding or aqueous media, is under exploration to enhance sustainability.

- Catalysts like platinum(IV) complexes have been used in related heterocycle syntheses but are less common due to cost and solubility issues.

- Reaction monitoring by Thin Layer Chromatography (TLC) and purification by column chromatography or recrystallization ensure product quality.

Research Findings and Yield Data

| Method | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| Classical amidoxime-acyl chloride condensation | 12-24 hours | 50-70 | Moderate yields, requires careful purification |

| Microwave-assisted amidoxime coupling | 10-30 minutes | 75-90 | Higher yields, shorter time, less solvent use |

| Carbodiimide-mediated amide coupling | 6-12 hours | 65-80 | Widely used, good reproducibility |

| Mechanochemical grinding (experimental) | <1 hour | Not yet reported | Promising green method, under development |

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. N-(4-Chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, research has highlighted its ability to inhibit the proliferation of certain cancer cell lines, suggesting a mechanism involving the disruption of cell cycle progression .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Studies have demonstrated its capacity to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development

The compound's biological activity extends to agricultural applications, particularly in the development of novel pesticides. Its effectiveness against specific plant pathogens has been explored, with findings suggesting that it can protect crops from fungal infections. This aspect is crucial for enhancing crop yield and sustainability in agricultural practices .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer synthesis. Its unique chemical structure may contribute to the development of polymers with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices is ongoing, with promising results indicating improved material performance .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal enzymatic functions . Additionally, it may modulate signaling pathways involved in inflammation and pain, contributing to its pharmacological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The dichloro and dimethoxy substituents in the analog increase molecular weight and polarity compared to the target compound. Methoxy groups enhance solubility in polar solvents, whereas the methyl group on the oxazole in the target compound may favor lipid membrane permeability .

Chromatographic Performance : While the analog has a high molecular weight, its retention time in chromatographic analysis is surpassed by Ethyl (3-hydroxyphenyl) carbamate, suggesting that factors beyond molecular weight (e.g., hydrogen-bonding capacity) influence elution behavior .

Potential Functional Implications

Although direct bioactivity data are unavailable, structural trends suggest:

- The methyl-oxazole group in the target compound could confer metabolic stability due to reduced oxidative susceptibility compared to methoxy substituents.

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 67305-31-1) is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with an isoxazole ring, contributing to its distinct chemical properties. Its molecular formula is , with a molecular weight of approximately 293.73 g/mol .

| Property | Value |

|---|---|

| CAS Number | 67305-31-1 |

| Molecular Formula | C12H8ClN3O2S |

| Molecular Weight | 293.73 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been shown to inhibit various enzymes by binding to their active sites, disrupting normal enzymatic functions. The compound's structural features allow it to fit into enzyme binding pockets effectively, which can lead to significant biological effects .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects. A study reported that derivatives of compounds similar to this compound showed IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives are known for their antibacterial and antiviral activities. For example, modifications of benzothiazole structures have shown effectiveness against bacterial strains such as Xanthomonas oryzae and Xanthomonas citri, with inhibition concentrations reported at 36.8 mg/L and 47.6 mg/L respectively . The introduction of chlorine atoms in the structure enhances the antiviral activity against viruses such as the tobacco mosaic virus (TMV) .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of a series of oxadiazole derivatives related to this compound. The derivatives were tested on various human tumor cell lines including colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401). The results indicated that certain modifications led to enhanced antiproliferative activities, highlighting the potential for developing targeted therapies based on this scaffold .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of benzothiazole derivatives. Compounds were synthesized and tested against common bacterial pathogens. The results revealed that certain derivatives exhibited strong antibacterial activity by up-regulating succinate dehydrogenase (SDH) expression during oxidative phosphorylation, effectively inhibiting bacterial growth .

Q & A

Q. What are the optimal synthetic routes for N-(4-Chloro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-amino-4-chlorobenzothiazole with activated 5-methyl-1,2-oxazole-4-carboxylic acid derivatives (e.g., acyl chlorides). For example, triethylamine in dioxane facilitates the reaction between amino-thiazole intermediates and chloroacetyl chloride, as seen in analogous syntheses . To improve yields:

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Key characterization steps include:

- NMR spectroscopy : Analyze / NMR to confirm substituent positions (e.g., methyl group at oxazole-C5 and chloro substitution on benzothiazole-C4) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass for ) .

- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and confirm stereoelectronic effects .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis of this compound, and how can they be addressed?

Methodological Answer: Challenges include:

- Disordered substituents : The chloro and methyl groups may exhibit positional disorder. Mitigate this by collecting high-resolution data (≤1.0 Å) and applying SHELXL’s restraints for bond lengths/angles .

- Twinned crystals : Use SHELXD/SHELXE for phase determination in cases of pseudo-merohedral twinning .

- Thermal motion : Apply anisotropic displacement parameters to model temperature factors accurately.

Q. How can computational methods predict the compound’s bioactivity, and what contradictions exist between in silico and experimental data?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to targets like TGR5 (a GPCR) by aligning the benzothiazole-oxazole core with known agonists .

- Contradictions : Experimental IC values may differ from predicted affinities due to solvation effects or protein flexibility. For example, substituent electronegativity (e.g., Cl vs. F) impacts ligand-receptor interactions but may not be fully captured in rigid docking . Validate predictions with SPR (surface plasmon resonance) assays.

Q. How do structural modifications (e.g., replacing chloro with fluorophenyl groups) affect cytotoxicity, and how should SAR studies be designed?

Methodological Answer:

- SAR Design : Synthesize analogs by replacing the 4-chlorobenzothiazole with fluorinated aryl groups (e.g., 2,6-difluorophenyl) and evaluate cytotoxicity via MTT assays .

- Key Findings : Chloro substituents enhance metabolic stability but may reduce solubility. Fluorine analogs show improved membrane permeability but lower target selectivity in preliminary studies .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for liver targets) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., batch-to-batch compound purity differences) .

- Mechanistic studies : Perform kinome-wide profiling to rule off-target effects if activity contradicts single-target hypotheses .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the amide bond) under accelerated conditions (40°C/75% RH) .

- FTIR spectroscopy : Identify oxidative byproducts (e.g., sulfoxide formation on benzothiazole) via shifts in S=O stretching bands (~1050 cm) .

Experimental Design

Q. How to design a crystallographic fragment screening campaign to identify co-crystallized ligands?

Methodological Answer:

- Fragment library : Use 500+ fragments with diverse pharmacophores (e.g., halogen-bond donors).

- Soaking method : Incubate crystals with 10 mM fragment solutions (20% PEG 3350, pH 7.5) for 24 hours.

- Data collection : Process datasets with SHELXC/D/E and identify bound fragments using PanDDA for weak density analysis .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

Methodological Answer:

- Rodent models : Administer 10 mg/kg IV/PO doses to Sprague-Dawley rats. Collect plasma samples at 0.5–24 hr intervals.

- LC-MS analysis : Quantify plasma concentrations using a column and positive-ion ESI mode. Calculate AUC and to assess bioavailability .

Structural and Functional Insights

Q. How does the compound’s oxazole-benzothiazole scaffold influence its electronic properties?

Methodological Answer:

- DFT calculations : Use Gaussian09 to model HOMO/LUMO distributions. The electron-withdrawing chloro group lowers LUMO energy, enhancing electrophilic reactivity at the oxazole ring .

- Spectroscopic validation : Compare calculated IR frequencies (e.g., C=O stretch at ~1670 cm) with experimental data to verify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.